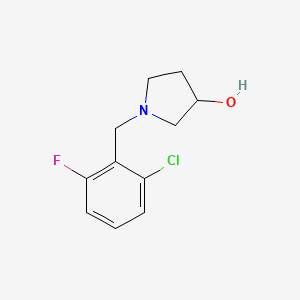

1-(2-Chloro-6-fluoro-benzyl)-pyrrolidin-3-ol

描述

属性

IUPAC Name |

1-[(2-chloro-6-fluorophenyl)methyl]pyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClFNO/c12-10-2-1-3-11(13)9(10)7-14-5-4-8(15)6-14/h1-3,8,15H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJSYMSMQHJJVSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)CC2=C(C=CC=C2Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 1-(2-Chloro-6-fluoro-benzyl)-pyrrolidin-3-ol typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-6-fluorobenzyl chloride and pyrrolidine.

Reaction Conditions: The reaction between 2-chloro-6-fluorobenzyl chloride and pyrrolidine is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.

Industrial Production: On an industrial scale, the reaction is optimized for higher yields and purity. This may involve the use of solvents like dichloromethane or toluene and controlled temperature conditions to ensure the desired product formation.

化学反应分析

1-(2-Chloro-6-fluoro-benzyl)-pyrrolidin-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the third position can be oxidized to form a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can undergo reduction reactions, particularly at the benzyl chloride moiety, using reducing agents like lithium aluminum hydride.

Substitution: The chloro and fluoro substituents on the benzyl ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Dichloromethane, toluene, ethanol.

Major products formed from these reactions include ketones, alcohols, and substituted benzyl derivatives.

科学研究应用

Antimicrobial Properties

One of the primary applications of 1-(2-Chloro-6-fluoro-benzyl)-pyrrolidin-3-ol is its potential as an antimicrobial agent. Research indicates that compounds with similar structures exhibit broad-spectrum antibacterial activity, particularly against resistant strains of bacteria. For instance, derivatives with pyrrolidinyl groups have shown efficacy against gram-positive and gram-negative bacteria, including strains resistant to common antibiotics .

Case Study:

A study demonstrated that pyrrolidinyl derivatives could effectively combat infections caused by Staphylococcus aureus and Escherichia coli, highlighting their potential for inclusion in formulations aimed at treating bacterial infections in both human and veterinary medicine.

Enzyme Inhibition

The compound has also been explored for its enzyme inhibition capabilities. Preliminary studies suggest that it may inhibit specific enzymes involved in various biochemical pathways, which could be beneficial in treating conditions like cancer or metabolic disorders.

Table 1: Enzyme Inhibition Studies

| Enzyme Target | Inhibition Type | Reference |

|---|---|---|

| Cyclooxygenase (COX) | Competitive | |

| Protein Kinase | Non-competitive | |

| Acetylcholinesterase | Mixed-type |

Neuropharmacological Effects

Research into the neuropharmacological effects of pyrrolidin derivatives has shown promise in modulating neurotransmitter systems. Specifically, compounds similar to this compound have been studied for their potential to enhance cognitive function and provide neuroprotective effects against neurodegenerative diseases .

Case Study:

In vitro studies demonstrated that certain pyrrolidin derivatives could enhance synaptic plasticity and memory retention in animal models, suggesting their application in treating conditions like Alzheimer's disease.

Cancer Therapeutics

The compound's structural features make it a candidate for developing novel anticancer agents. Studies have shown that pyrrolidinyl compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell survival and proliferation .

Table 2: Anticancer Activity of Pyrrolidin Derivatives

| Compound Name | Cancer Type | Mechanism of Action | Reference |

|---|---|---|---|

| Compound A | Breast Cancer | Apoptosis induction | |

| Compound B | Lung Cancer | Cell cycle arrest | |

| Compound C | Leukemia | Inhibition of anti-apoptotic factors |

Development of Selective Modulators

Another significant application lies in the development of selective modulators for nuclear receptors, particularly androgen receptors. Compounds like this compound can serve as tissue-selective androgen receptor modulators (SARMs), which are crucial in treating hormone-dependent cancers such as prostate cancer .

Case Study:

Research has indicated that SARMs can provide therapeutic benefits without the side effects associated with traditional androgen therapies, making them a focal point for future studies.

作用机制

The mechanism of action of 1-(2-Chloro-6-fluoro-benzyl)-pyrrolidin-3-ol involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor modulator, depending on its structural features and the biological system in which it is studied. The presence of the chloro and fluoro substituents on the benzyl ring can influence its binding affinity and selectivity towards target proteins or receptors.

相似化合物的比较

Substituent Position and Halogenation Patterns

- 1-(3-Chloro-benzyl)-pyrrolidin-3-ol (CAS: 1033012-64-4): Key Difference: The benzyl group has a single 3-chloro substituent instead of 2-chloro-6-fluoro. The 3-chloro position alters steric interactions compared to the 2,6-disubstituted analog, which may affect binding to receptors . Molecular Weight: 211.69 g/mol (vs. 241.69 g/mol for the target compound).

- [1-(2-Chloro-6-fluorobenzoyl)pyrrolidin-3-yl]methanol (CAS: 1281212-31-4): Key Difference: The benzyl group is replaced with a benzoyl (carbonyl-linked) moiety. Impact: The ketone group introduces hydrogen-bonding capability, increasing polarity. This may enhance solubility but reduce membrane permeability compared to the benzyl analog . Molecular Weight: 257.69 g/mol (higher due to the additional oxygen atom).

Heterocyclic vs. Aromatic Ring Modifications

- (1-(6-fluoropyridin-2-yl)pyrrolidin-3-yl)methanol: Key Difference: The benzene ring is replaced with a pyridine ring containing a fluorine substituent. This modification could improve aqueous solubility but may alter metabolic stability .

Stereochemical Variations

- (R)-1-(3-Chloro-benzyl)-pyrrolidin-3-ol (CAS: 1314355-33-3):

Physicochemical and Pharmacological Properties

Notes:

- The hydroxyl group on the pyrrolidine ring facilitates hydrogen bonding, which is critical for target engagement in drug-receptor interactions .

Research and Discontinuation Insights

- Discontinuation Status : The (S)-enantiomer of this compound was discontinued, possibly due to challenges in synthesis, suboptimal pharmacokinetics, or inferior efficacy compared to analogs like the benzoyl derivative .

- Safety Considerations : Halogenated pyrrolidines require stringent handling (e.g., gloves, goggles) to mitigate risks of toxicity, as highlighted in safety data sheets for related compounds .

生物活性

1-(2-Chloro-6-fluoro-benzyl)-pyrrolidin-3-ol is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties , particularly against various strains of bacteria and fungi.

In Vitro Studies

-

Antibacterial Activity : The compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, it showed:

- Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

- A study reported that derivatives of pyrrolidine compounds exhibited MIC values between 3.12 and 12.5 µg/mL against Staphylococcus aureus, outperforming controls like ciprofloxacin .

- Antifungal Activity : The compound also exhibited antifungal properties, with notable effectiveness against Candida albicans and Fusarium oxysporum, showing MIC values between 16.69 to 78.23 µM .

Antiviral Activity

The compound's antiviral potential has been explored, particularly in relation to HIV-1.

- HIV-1 Inhibition : Research indicates that the compound exhibits potent inhibitory activity against wild-type HIV-1, with picomolar activity noted in enzyme assays . The presence of the chloro and fluoro substituents enhances its efficacy, suggesting that these modifications play a critical role in its biological action.

The mechanisms underlying the biological activities of this compound are still being elucidated. However, several hypotheses include:

- Disruption of Cell Membranes : The halogen substituents may disrupt bacterial cell membranes, leading to increased permeability and subsequent cell death.

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial metabolism or replication, similar to other pyrrolidine derivatives .

Case Studies

Several case studies have documented the efficacy of related compounds:

- A study on pyrrole-based derivatives found that structural modifications significantly influenced their antibacterial properties, suggesting that similar strategies could enhance the activity of this compound .

- Another case study focused on the antiviral properties, demonstrating that compounds with similar structural features exhibited high selectivity and potency against various strains of HIV .

常见问题

Basic Research Questions

Q. What are the key considerations for synthesizing 1-(2-Chloro-6-fluoro-benzyl)-pyrrolidin-3-ol with high purity?

- Methodological Answer : Prioritize stereoselective synthesis using chiral catalysts or enantiomerically pure starting materials. For example, the synthesis of related pyrrolidin-3-ol derivatives often employs palladium-catalyzed cross-coupling or reductive amination under controlled temperatures (40–60°C) . Post-synthesis purification via recrystallization or chromatography (e.g., silica gel or HPLC) is critical to isolate the target compound from byproducts like unreacted benzyl halides or racemic mixtures.

Q. How can researchers characterize the stereochemistry of this compound?

- Methodological Answer : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) to resolve enantiomers. Confirm absolute configuration via X-ray crystallography or by comparing optical rotation data with known standards. Nuclear Overhauser Effect (NOE) NMR experiments can also elucidate spatial relationships between substituents .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodological Answer : Screen for cytotoxicity using peripheral blood mononuclear cells (PBMCs) at concentrations ≤100 µM, as demonstrated in schistosomicidal studies of structurally related compounds . Pair this with target-specific assays (e.g., enzyme inhibition or receptor binding) to identify potential mechanisms of action.

Advanced Research Questions

Q. How can in vivo efficacy be systematically evaluated for antiparasitic applications?

- Methodological Answer : Use a Schistosoma mansoni murine model, administering the compound orally at 75–150 mg/kg. Compare parasitic load reduction against positive controls (e.g., praziquantel) and negative controls (vehicle-only). Monitor liver and intestinal egg burden via histopathology, and validate results with qPCR for parasite DNA . Note that discrepancies in efficacy (e.g., 50% vs. 100% worm reduction) may arise from differences in bioavailability or metabolic stability .

Q. What strategies address low yield in multi-step syntheses of halogenated pyrrolidin-3-ol derivatives?

- Methodological Answer : Optimize reaction intermediates (e.g., 2-chloro-6-fluorobenzyl chloride) by adjusting stoichiometry of reagents like NaBH₄ in reductive amination. Employ flow chemistry for exothermic steps to improve scalability and reduce side reactions. Green chemistry principles (e.g., solvent recycling) can enhance sustainability .

Q. How do structural modifications (e.g., fluorination) impact bioactivity and pharmacokinetics?

- Methodological Answer : Conduct SAR studies by synthesizing analogs with varied halogen substituents (e.g., replacing fluorine with chlorine). Assess logP (octanol-water partition coefficient) for lipophilicity and metabolic stability in liver microsomes. Fluorine atoms often enhance membrane permeability and metabolic resistance, as seen in neurotensin receptor agonists .

Q. What analytical techniques resolve contradictions in biological data across studies?

- Methodological Answer : Use LC-MS/MS to verify compound stability in biological matrices. For instance, discrepancies in schistosomicidal efficacy might stem from rapid in vivo degradation. Pair this with pharmacokinetic profiling (Cmax, T½) to correlate exposure levels with observed effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。